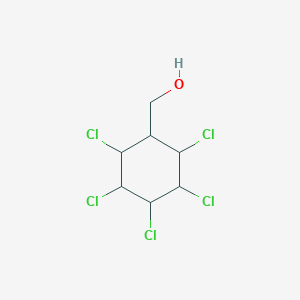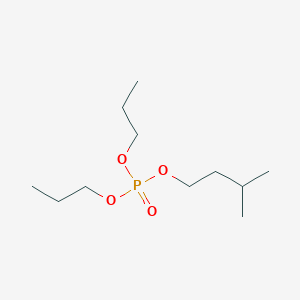![molecular formula C20H18ClN5O B12583451 N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea CAS No. 606105-02-6](/img/structure/B12583451.png)
N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea is a synthetic organic compound characterized by its unique chemical structure It is composed of a chlorophenyl group, a cyanoquinoline moiety, and a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline core is synthesized through a series of reactions starting from aniline derivatives. This involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) and subsequent functional group modifications.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanogen bromide (BrCN) or similar reagents.
Coupling with Chlorophenyl Isocyanate: The final step involves the coupling of the cyanoquinoline derivative with 4-chlorophenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and synthetic methodologies.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyanoquinoline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to cytotoxic effects in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-N,N-dimethylurea: Similar structure but with dimethyl substitution on the urea moiety.
N-(4-Chlorophenyl)-N’-phenylurea: Contains a phenyl group instead of the cyanoquinoline moiety.
Uniqueness
N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea is unique due to the presence of the cyanoquinoline moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
606105-02-6 |
|---|---|
Formule moléculaire |
C20H18ClN5O |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]urea |
InChI |
InChI=1S/C20H18ClN5O/c1-13-3-2-4-14-11-15(12-22)19(25-18(13)14)24-9-10-26(20(23)27)17-7-5-16(21)6-8-17/h2-8,11H,9-10H2,1H3,(H2,23,27)(H,24,25) |
Clé InChI |
IYWOZMZQEVOHRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=C(C=C3)Cl)C(=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)
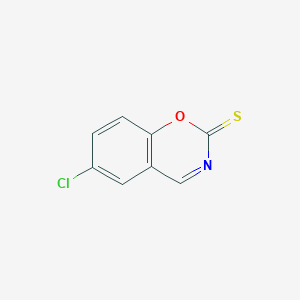
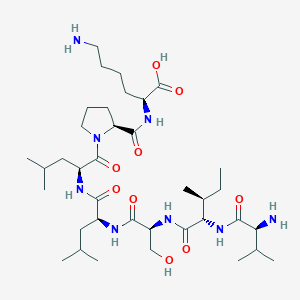
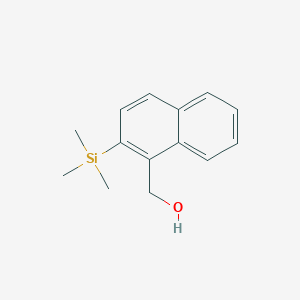
![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
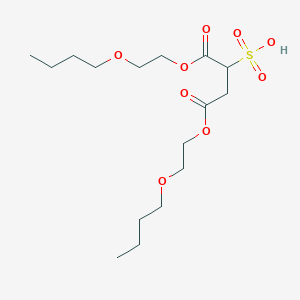
![2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline](/img/structure/B12583421.png)
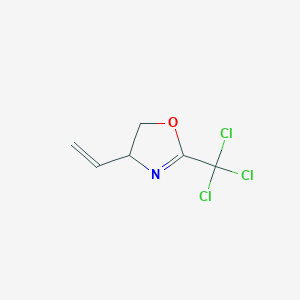
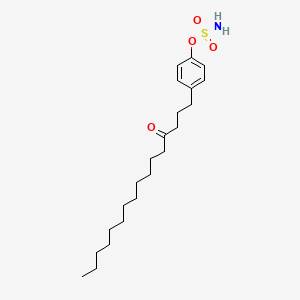
![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
![Hydroxylamine, O-[(1S)-1-phenylbutyl]-](/img/structure/B12583449.png)
